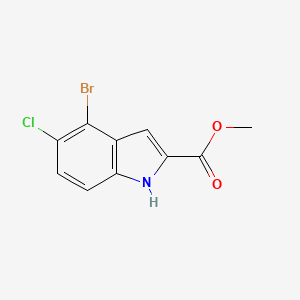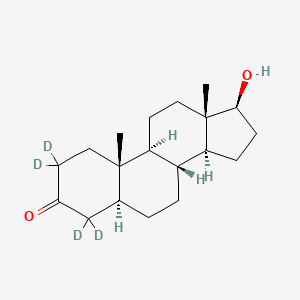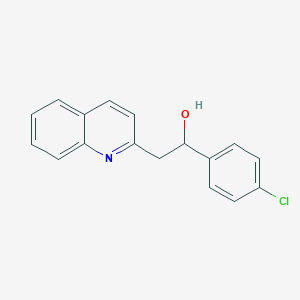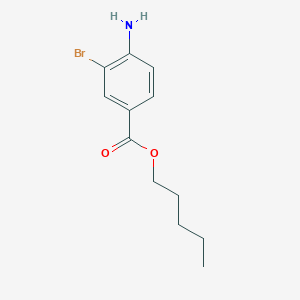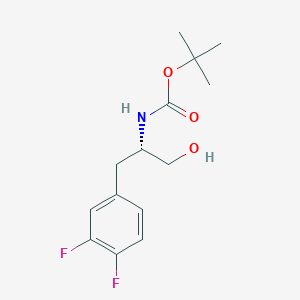![molecular formula C18H19NO2 B15063330 1-[(3,4-Dimethoxyphenyl)methyl]-3,4-dihydroisoquinoline CAS No. 88422-82-6](/img/structure/B15063330.png)
1-[(3,4-Dimethoxyphenyl)methyl]-3,4-dihydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dimethoxybenzyl)-3,4-dihydroisoquinoline is a benzylisoquinoline alkaloid characterized by the presence of a 3,4-dimethoxybenzyl group attached to a dihydroisoquinoline core
Méthodes De Préparation
The synthesis of 1-(3,4-Dimethoxybenzyl)-3,4-dihydroisoquinoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and tetrahydroisoquinoline.
Synthetic Route: A common synthetic route involves the condensation of 3,4-dimethoxybenzaldehyde with tetrahydroisoquinoline in the presence of a reducing agent like sodium borohydride. This reaction forms the desired 1-(3,4-dimethoxybenzyl)-3,4-dihydroisoquinoline.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as ethanol or methanol, under reflux conditions to ensure complete conversion of the starting materials.
Analyse Des Réactions Chimiques
1-(3,4-Dimethoxybenzyl)-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the formation of reduced isoquinoline derivatives.
Applications De Recherche Scientifique
1-(3,4-Dimethoxybenzyl)-3,4-dihydroisoquinoline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s structural similarity to natural alkaloids makes it a valuable tool in studying biological pathways and interactions.
Mécanisme D'action
The mechanism of action of 1-(3,4-Dimethoxybenzyl)-3,4-dihydroisoquinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific enzymes, affecting biochemical pathways. Its methoxy groups enhance its ability to interact with hydrophobic pockets in proteins, thereby influencing its biological activity .
Comparaison Avec Des Composés Similaires
1-(3,4-Dimethoxybenzyl)-3,4-dihydroisoquinoline can be compared with other benzylisoquinoline alkaloids such as:
Propriétés
Numéro CAS |
88422-82-6 |
|---|---|
Formule moléculaire |
C18H19NO2 |
Poids moléculaire |
281.3 g/mol |
Nom IUPAC |
1-[(3,4-dimethoxyphenyl)methyl]-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C18H19NO2/c1-20-17-8-7-13(12-18(17)21-2)11-16-15-6-4-3-5-14(15)9-10-19-16/h3-8,12H,9-11H2,1-2H3 |
Clé InChI |
VDGRBMHBPRSLRI-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)CC2=NCCC3=CC=CC=C32)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


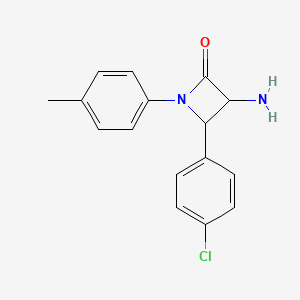
![tert-Butyl 2-(tert-butyl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B15063254.png)
![N'-{[(Methylsulfanyl)carbonyl]oxy}[(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B15063257.png)
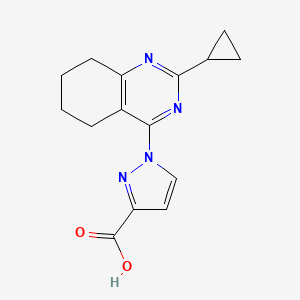
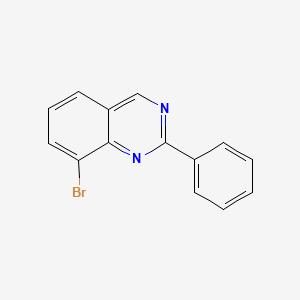
![4-(Bromomethyl)-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B15063273.png)

